4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate is a chemical compound with a complex structure that includes a dioxane ring and a butanoate group
Vorbereitungsmethoden
The synthesis of 4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate typically involves multiple steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. For example, it may exert cytotoxic effects by interfering with cellular processes in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate can be compared with other similar compounds, such as:
2-Phenyl-1,3-dioxan-5-ol: This compound has a similar dioxane ring structure but lacks the butanoate group.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 5-methyl-2-phenyl-1,3-dioxane-5-carboxylate: This compound has a more complex structure with additional functional groups.
Eigenschaften
CAS-Nummer |
377073-43-3 |
---|---|
Molekularformel |
C14H15O6- |
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
4-oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate |
InChI |
InChI=1S/C14H16O6/c15-12(16)6-7-13(17)20-11-8-18-14(19-9-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)/p-1 |
InChI-Schlüssel |
CZBWHRNWUHAHOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.